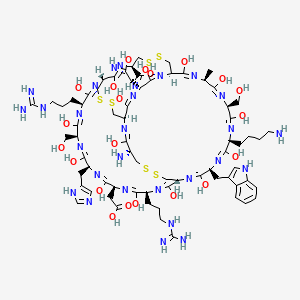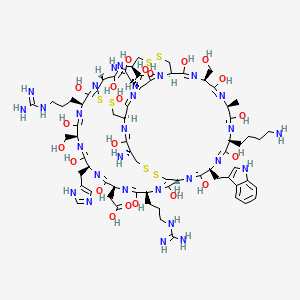
Ccncsakwcrdhsrcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CCNCSAKWCRDHSRCC” is a unique chemical entity with significant potential in various scientific fields. This compound is known for its complex structure and diverse reactivity, making it a subject of interest in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CCNCSAKWCRDHSRCC” involves multiple steps, including the formation of key intermediates and their subsequent transformations. Common synthetic routes include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form 1,2-diols, followed by oxidative cleavage to yield the desired compound.
Reduction of Carboxylic Acids: Another method involves the reduction of carboxylic acids to aldehydes, which are then further transformed into the target compound.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale oxidation and reduction reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as air oxidation and catalytic hydrogenation are commonly employed .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and dimethyl sulfoxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alcohols, and amines as nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of “this compound,” such as alcohols, aldehydes, and substituted aromatic compounds .
Scientific Research Applications
“CCNCSAKWCRDHSRCC” has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of “CCNCSAKWCRDHSRCC” involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in its reactivity and biological activity.
Compound B: Similar in terms of functional groups but has distinct industrial applications.
Compound C: Exhibits comparable chemical properties but varies in its mechanism of action.
Uniqueness: “CCNCSAKWCRDHSRCC” stands out due to its unique combination of chemical reactivity, biological activity, and industrial applicability. Its versatility makes it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C70H106N28O21S6 |
|---|---|
Molecular Weight |
1868.2 g/mol |
IUPAC Name |
2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-12,36-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-33-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid |
InChI |
InChI=1S/C70H106N28O21S6/c1-31-54(105)85-37(10-4-5-13-71)56(107)88-40(16-32-20-82-36-9-3-2-8-34(32)36)59(110)97-48-27-122-120-24-35(72)55(106)95-47-26-124-125-29-50(68(119)94-46(53(74)104)25-121-123-28-49(67(118)93-44(22-99)63(114)84-31)98-61(112)42(18-51(73)101)90-66(47)117)96-58(109)39(12-7-15-81-70(77)78)86-64(115)45(23-100)92-60(111)41(17-33-21-79-30-83-33)89-62(113)43(19-52(102)103)91-57(108)38(87-65(48)116)11-6-14-80-69(75)76/h2-3,8-9,20-21,30-31,35,37-50,82,99-100H,4-7,10-19,22-29,71-72H2,1H3,(H2,73,101)(H2,74,104)(H,79,83)(H,84,114)(H,85,105)(H,86,115)(H,87,116)(H,88,107)(H,89,113)(H,90,117)(H,91,108)(H,92,111)(H,93,118)(H,94,119)(H,95,106)(H,96,109)(H,97,110)(H,98,112)(H,102,103)(H4,75,76,80)(H4,77,78,81)/t31-,35-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
AOAFXQNJFCOYGE-CPQFHPGLSA-N |
Isomeric SMILES |
C[C@H]1C(=N[C@H](C(=N[C@H](C(=N[C@H]2CSSC[C@@H](C(=N[C@H]3CSSC[C@@H](C(=N[C@@H](CSSC[C@@H](C(=N[C@H](C(=N1)O)CO)O)N=C([C@H](N=C3O)CC(=N)O)O)C(=N)O)O)N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O |
Canonical SMILES |
CC1C(=NC(C(=NC(C(=NC2CSSCC(C(=NC3CSSCC(C(=NC(CSSCC(C(=NC(C(=N1)O)CO)O)N=C(C(N=C3O)CC(=N)O)O)C(=N)O)O)N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CCCNC(=N)N)O)CC(=O)O)O)CC4=CN=CN4)O)CO)O)CCCNC(=N)N)O)O)N)O)CC5=CNC6=CC=CC=C65)O)CCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
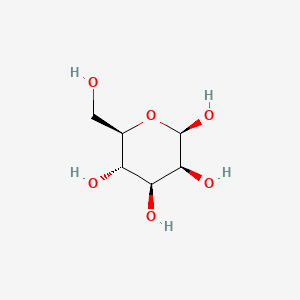
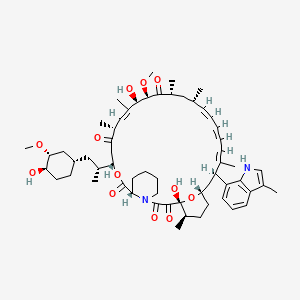
![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)
![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)
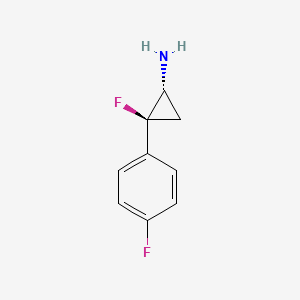
![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)
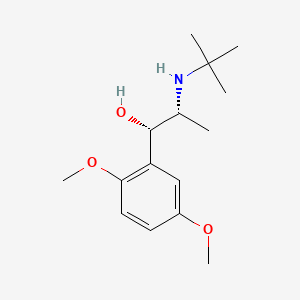
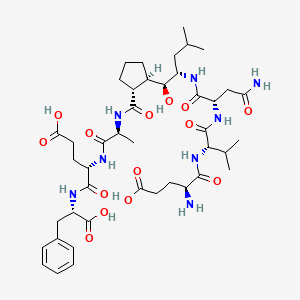
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-His]](/img/structure/B10847551.png)
